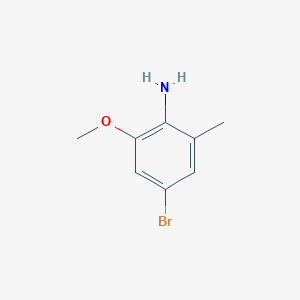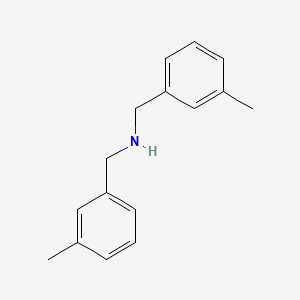
Bis(3-methylbenzyl)amine
Descripción general
Descripción
“Bis(3-methylbenzyl)amine” is a chemical compound with the formula C16H19N . It has diverse applications in scientific research.
Synthesis Analysis
The synthesis of “Bis(3-methylbenzyl)amine” involves several steps. One method involves the reaction of the appropriate nitrile with nanosized La0.5Ca0.5CoO3 perovskite in methanol at 40°C . Another method involves the reaction of ethanolamine with borane in tetrahydrofuran complex, followed by the addition of 3-methylbenzonitrile, water, potassium tert-butoxide, and copper sulfate pentahydrate .Molecular Structure Analysis
“Bis(3-methylbenzyl)amine” has a molecular weight of 225.33 . The molecular structure consists of two 3-methylbenzyl groups attached to a central nitrogen atom .Chemical Reactions Analysis
“Bis(3-methylbenzyl)amine” can participate in various chemical reactions. For instance, it can undergo reductive amination, a process that involves the formation of an imine from an amine and a carbonyl compound, followed by reduction to give a new amine .Physical And Chemical Properties Analysis
Amines, including “Bis(3-methylbenzyl)amine”, are known to act as weak organic bases . The physical properties of amines depend significantly on the extent of substitution at the nitrogen atom .Aplicaciones Científicas De Investigación
Asymmetric Synthesis and Catalysis
- Bis(3-methylbenzyl)amine derivatives have been used in highly regioselective hydrogenolysis, influencing asymmetric synthesis of trifluoromethyl-substituted alpha-phenylethylamines. This process is governed more by steric effects rather than electronic effects of the trifluoromethyl substituent on the aromatic ring (Kanai et al., 2003).
Polymerization Catalysts
- Novel amine bis(phenolate) zirconium dibenzyl complexes, synthesized from chelating amine−bis((2-hydroxyaryl)methyl) ligand precursors, have shown significant impact in the polymerization of 1-hexene. Minor peripheral structural modifications to these complexes can greatly affect catalyst performance, demonstrating a unique structure−reactivity relationship (Tshuva et al., 2001).
Ligand Synthesis and Structure
- New bis(3-tert-butyl-2-hydroxy-5-methylbenzyl)amine based on 2-tert-butyl-4-methylphenol has been synthesized. This compound, interestingly, forms dimers in crystals stabilized by bifurcated hydrogen bonds, demonstrating unique intermolecular and intramolecular interactions (Lazareva & Zelbst, 2021).
Vibrational Circular Dichroism Studies
- Bis[alpha-methylbenzyl]amine and its derivatives have been analyzed using vibrational circular dichroism (VCD) spectroscopy. These studies have provided insights into the absolute configurations and conformational preferences of these chiral molecules, crucial for understanding their chemical behavior (Merten, Amkreutz & Hartwig, 2010).
Nano-Structured Material Synthesis
- Benzoxazine dimer complexes, including N,N-bis(5-methyl-2-hydroxybenzyl)methylamine, have been used to synthesize single-phase ceria (CeO2) via thermal decomposition. This method demonstrates the potential of these complexes in producing nano-structured materials (Veranitisagul et al., 2011).
Safety And Hazards
Propiedades
IUPAC Name |
1-(3-methylphenyl)-N-[(3-methylphenyl)methyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N/c1-13-5-3-7-15(9-13)11-17-12-16-8-4-6-14(2)10-16/h3-10,17H,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMBOJPWGJXIBMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNCC2=CC=CC(=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(3-methylbenzyl)amine | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





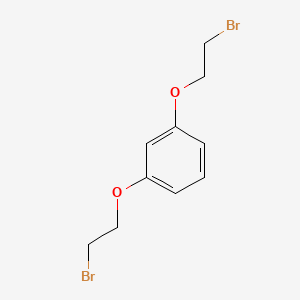
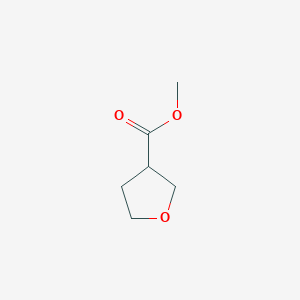
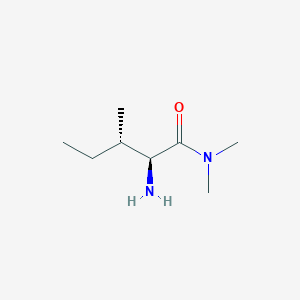

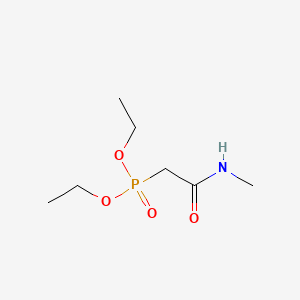
![4-Chloro-2-[(pyrrolidin-1-yl)carbonyl]pyridine](/img/structure/B1311256.png)
